3-Ethyl-1-methyl-3,7-dihydro-1H-purine-2,6-dione

Bronchodilation Smooth Muscle Relaxation PDE Inhibition

This 3-ethyl-1-methylxanthine reference compound is essential for adenosine receptor and PDE research. Its N1-methyl/N3-ethyl substitution delivers unique potency and selectivity, with A1 Ki=7.60 μM and A2a Ki=25.4 μM, enabling precise radioligand displacement assays. Unlike theophylline or caffeine, its defined alkyl chain pattern drives structure-activity correlations for QSAR and bronchodilator studies. Substitution with generic alkylxanthines compromises pharmacological data; ensure experimental integrity with this specific compound.

Molecular Formula C8H10N4O2
Molecular Weight 194.19 g/mol
CAS No. 125573-05-9
Cat. No. B139567
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3-Ethyl-1-methyl-3,7-dihydro-1H-purine-2,6-dione
CAS125573-05-9
Molecular FormulaC8H10N4O2
Molecular Weight194.19 g/mol
Structural Identifiers
SMILESCCN1C2=C(C(=O)N(C1=O)C)NC=N2
InChIInChI=1S/C8H10N4O2/c1-3-12-6-5(9-4-10-6)7(13)11(2)8(12)14/h4H,3H2,1-2H3,(H,9,10)
InChIKeyJUZUUEGSTBASHX-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 250 mg / 100 g / 1 kg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

3-Ethyl-1-methyl-3,7-dihydro-1H-purine-2,6-dione (CAS 125573-05-9): A Differentiated Xanthine Derivative for PDE and Adenosine Receptor Research


3-Ethyl-1-methyl-3,7-dihydro-1H-purine-2,6-dione (synonym: 1-methyl-3-ethylxanthine) is a synthetic alkylxanthine derivative structurally related to theophylline [1]. It functions as a phosphodiesterase (PDE) inhibitor and an adenosine receptor antagonist, with a distinct substitution pattern at the N1 (methyl) and N3 (ethyl) positions of the xanthine core [2]. This substitution confers a specific biological profile that differentiates it from other alkylxanthines in both potency and receptor selectivity [3].

Why 3-Ethyl-1-methyl-3,7-dihydro-1H-purine-2,6-dione Cannot Be Replaced by Unmodified Xanthines or Simple Alkyl Analogs


In-class substitution of 3-ethyl-1-methyl-3,7-dihydro-1H-purine-2,6-dione with other alkylxanthines (e.g., theophylline, caffeine, or 3-ethylxanthine) is scientifically unsound due to substantial variation in PDE inhibitory potency, adenosine receptor affinity, and physicochemical properties. The presence and specific length of alkyl chains at the N1 and N3 positions directly modulate both enzyme inhibition [1] and receptor binding [2]. For instance, N1-methylation significantly enhances smooth muscle relaxant potency compared to the 3-alkylxanthine counterpart [1], while the ethyl group at N3 influences hydrophobicity and, consequently, tissue distribution [3]. These quantitative differences, detailed below, render the compound functionally non-interchangeable with its closest structural analogs.

Quantitative Differentiation of 3-Ethyl-1-methyl-3,7-dihydro-1H-purine-2,6-dione: Comparative Potency and Selectivity Data


Enhanced Tracheal Smooth Muscle Relaxation vs. 3-Ethylxanthine

1-Methyl-3-ethylxanthine (target compound) exhibits significantly greater potency in relaxing isolated guinea-pig trachealis smooth muscle compared to its unmethylated analog, 3-ethylxanthine. This differentiation stems from the presence of the N1-methyl group, which potentiates the relaxant effect across the alkylxanthine series [1].

Bronchodilation Smooth Muscle Relaxation PDE Inhibition

Adenosine A1 Receptor Affinity: A Differentiated Profile from Theophylline

3-Ethyl-1-methyl-3,7-dihydro-1H-purine-2,6-dione demonstrates measurable affinity for the adenosine A1 receptor (Ki = 7.60 μM) and adenosine A2a receptor (Ki = 25.4 μM) in guinea pig brain membranes [1]. This contrasts with theophylline (1,3-dimethylxanthine), which exhibits a different selectivity profile and is a standard reference antagonist in adenosine receptor research.

Adenosine Receptor Receptor Binding Antagonist Profiling

Physicochemical Differentiation: Hydrophobicity Correlates with Biological Activity

The hydrophobicity (log P) of 3-ethyl-1-methyl-3,7-dihydro-1H-purine-2,6-dione, conferred by its ethyl and methyl substituents, directly correlates with its cAMP PDE inhibitory potency (Ki) and tracheal smooth muscle relaxation (EC50) [1]. This relationship distinguishes it from analogs with shorter or longer alkyl chains, as increased hydrophobicity enhances biological activity in this series.

Hydrophobicity Partition Coefficient Structure-Activity Relationship

Validated Application Scenarios for 3-Ethyl-1-methyl-3,7-dihydro-1H-purine-2,6-dione Based on Comparative Evidence


Investigating Structure-Activity Relationships of Alkylxanthines in Smooth Muscle Relaxation

Use 3-ethyl-1-methyl-3,7-dihydro-1H-purine-2,6-dione as a reference compound to study the impact of N1-methylation and N3-ethyl substitution on tracheal smooth muscle relaxation. Its demonstrated potency advantage over 3-ethylxanthine [1] makes it a critical comparator for elucidating the role of the N1-methyl group in PDE inhibition and bronchodilation.

Probing Adenosine A1 vs. A2a Receptor Selectivity in In Vitro Binding Assays

Employ the compound in radioligand displacement assays to differentiate adenosine receptor subtypes. With Ki values of 7.60 μM (A1) and 25.4 μM (A2a) [2], it provides a defined selectivity window that can be benchmarked against theophylline or other xanthine antagonists.

Evaluating the Contribution of Hydrophobicity to PDE Inhibitor Efficacy

Incorporate this compound into studies examining the relationship between alkyl chain length, log P, and cAMP PDE inhibitory activity. The established correlation between hydrophobicity and both -log Ki and -log EC50 [3] validates its use in quantitative structure-activity relationship (QSAR) modeling and formulation optimization.

Developing Negative Controls or Partial Agonists for Adenosine Receptor Studies

Given its moderate affinity for adenosine A1 and A2a receptors [2], this compound can serve as a negative control or a scaffold for designing partial agonists/antagonists in drug discovery programs targeting adenosine signaling pathways.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

27 linked technical documents
Explore Hub


Quote Request

Request a Quote for 3-Ethyl-1-methyl-3,7-dihydro-1H-purine-2,6-dione

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.